

Application Notes and Protocols: Lanthanum Cobalt Oxide for Catalytic CO Oxidation

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Compound of Interest

Compound Name: Cobalt;lanthanum

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of lanthanum cobalt oxide (LaCoO_3) perovskite catalysts for the oxidation of carbon monoxide (CO). The following protocols and data are compiled from various studies to guide researchers in this field.

Introduction

Lanthanum cobalt oxide (LaCoO_3) is a perovskite-type oxide that has garnered significant interest as a catalyst for CO oxidation due to its high catalytic activity, thermal stability, and lower cost compared to noble metal catalysts.^{[1][2][3]} Its catalytic performance is intricately linked to its structural and electronic properties, which can be tailored through various synthesis methods.^{[3][4]} These materials are particularly relevant for applications in automotive exhaust treatment and industrial off-gas purification.^{[2][3]}

Catalyst Synthesis Protocols

Several methods have been successfully employed to synthesize LaCoO_3 catalysts with varying physicochemical properties. The choice of synthesis route significantly impacts the catalyst's surface area, crystallite size, and ultimately, its catalytic activity.

Co-Precipitation Method

This method is widely used to produce homogeneous, nanocrystalline LaCoO_3 powders.

Protocol:

- **Precursor Solution Preparation:** Prepare aqueous solutions of lanthanum nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) and cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) with the desired stoichiometric ratio ($\text{La}:\text{Co} = 1:1$).
- **Precipitation:** Add a precipitating agent, such as a solution of sodium carbonate (Na_2CO_3) or ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$), dropwise to the nitrate solution under vigorous stirring. Maintain a constant pH during precipitation.
- **Aging:** Age the resulting precipitate slurry for a specified period (e.g., 2-4 hours) at room temperature or a slightly elevated temperature to ensure complete precipitation and homogenization.
- **Filtration and Washing:** Filter the precipitate and wash it thoroughly with deionized water to remove residual ions. Washing is typically repeated several times until the filtrate is neutral.
- **Drying:** Dry the washed precipitate in an oven at a temperature of 80-120°C overnight.
- **Calcination:** Calcine the dried powder in a furnace. A typical calcination procedure involves ramping the temperature to 600-800°C and holding it for 4-6 hours in air.[\[5\]](#)

Citrate Method (Sol-Gel)

The citrate method is a sol-gel technique that yields catalysts with high surface area and good homogeneity.[\[1\]](#)[\[2\]](#)

Protocol:

- **Precursor Solution:** Dissolve stoichiometric amounts of lanthanum nitrate and cobalt nitrate in deionized water.
- **Chelation:** Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of citric acid to total metal cations is typically 1.5:1.
- **Gel Formation:** Heat the solution on a hot plate at 80-90°C with constant stirring to evaporate the water and form a viscous gel.

- Drying: Dry the gel in an oven at 100-120°C to obtain a solid precursor.
- Calcination: Calcine the precursor powder in air at temperatures ranging from 600°C to 800°C for several hours to obtain the crystalline LaCoO_3 perovskite phase.[\[2\]](#)

Reactive Grinding/Mechanochemical Activation

This method involves the synthesis of LaCoO_3 at or near room temperature through high-energy ball milling, often resulting in materials with high surface areas and defect densities.[\[1\]](#)
[\[3\]](#)

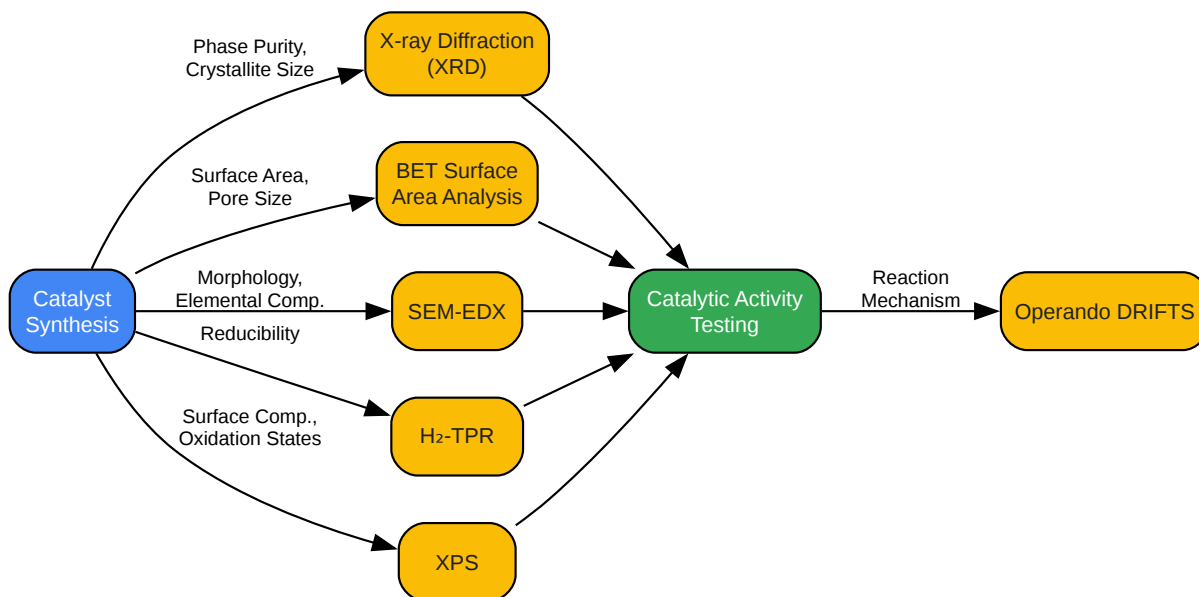
Protocol:

- Precursor Mixing: Mix solid precursors, such as $\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$, CoCl_2 , and Na_2CO_3 , in a stoichiometric ratio (e.g., 1:1:2.5).[\[3\]](#)
- Milling: Place the mixture in a planetary ball mill with stainless steel balls. Mill the powder for a specified duration (e.g., 2 hours) at a set speed (e.g., 300 rpm).[\[3\]](#)
- Washing: Wash the milled powder with distilled water to remove by-products like NaCl .[\[3\]](#)
- Drying: Dry the washed powder at approximately 110°C.
- Calcination (Optional): While synthesis can occur at room temperature, a subsequent calcination step at a lower temperature (e.g., 600°C) can be used to improve crystallinity.[\[3\]](#)

Catalyst Characterization

A thorough characterization of the synthesized LaCoO_3 catalyst is crucial to understand its properties and correlate them with its catalytic performance.

Workflow for Catalyst Characterization:



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Caption: Workflow for LaCoO_3 catalyst characterization.

Key Characterization Techniques:

- X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst and to calculate the average crystallite size using the Scherrer equation. The formation of the perovskite structure is confirmed by XRD patterns.[1]
- Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the specific surface area, pore volume, and average pore size of the catalyst. Higher surface areas generally lead to better catalytic performance.
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): SEM provides information on the morphology and particle size of the catalyst, while EDX is used for elemental analysis to confirm the stoichiometric composition.[1]
- Temperature-Programmed Reduction (H_2 -TPR): This technique assesses the reducibility of the catalyst, which is related to the mobility of lattice oxygen and the redox properties of the metal cations, both crucial for oxidation reactions.

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the surface elemental composition and the oxidation states of the constituent elements (La, Co, O). The ratio of $\text{Co}^{3+}/\text{Co}^{2+}$ and the presence of different oxygen species (lattice vs. adsorbed) are key parameters.
- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): Operando DRIFTS studies can be performed to investigate the reaction mechanism by identifying adsorbed species on the catalyst surface during the CO oxidation reaction.[5]

Catalytic Activity Testing Protocol

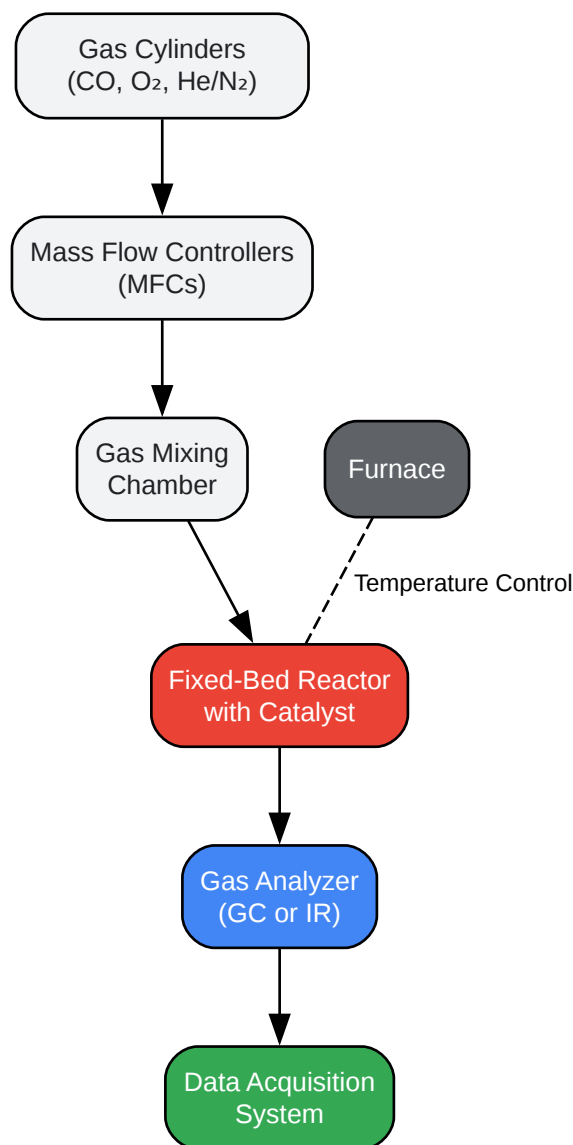
The catalytic performance of LaCoO_3 for CO oxidation is typically evaluated in a fixed-bed flow reactor system.

Protocol:

- Reactor Setup: Place a known amount of the catalyst (e.g., 100-200 mg) in a quartz or stainless steel tube reactor. The catalyst is usually supported on quartz wool.
- Pre-treatment: Before the reaction, the catalyst is often pre-treated by heating it to a specific temperature (e.g., 300-400°C) in a flow of an inert gas (e.g., He or N_2) or an oxidizing gas (e.g., O_2) to clean the surface.
- Reaction Gas Mixture: Introduce a feed gas mixture with a defined composition, for example, 1-2% CO, 10-20% O_2 , and the balance with an inert gas like He or N_2 . [5] The total flow rate is controlled by mass flow controllers.
- Temperature Programmed Reaction: The CO oxidation reaction is typically carried out under a temperature-programmed regime. The temperature of the reactor is ramped from room temperature to a higher temperature (e.g., 500°C) at a constant rate (e.g., 5-10°C/min). [5]
- Product Analysis: The composition of the effluent gas from the reactor is analyzed in real-time using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) with a methanizer. An infrared (IR) gas analyzer can also be used to continuously monitor the concentrations of CO and CO_2 .

- **Data Analysis:** The CO conversion is calculated using the following formula: $\text{CO Conversion (\%)} = ([\text{CO}]_{\text{in}} - [\text{CO}]_{\text{out}}) / [\text{CO}]_{\text{in}} * 100$. The catalytic activity is often reported as the temperature at which 50% (T_{50}) or 90% (T_{90}) CO conversion is achieved. A lower T_{50} or T_{90} indicates higher catalytic activity.

Experimental Workflow for Catalytic CO Oxidation:



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Caption: Experimental setup for catalytic CO oxidation.

Quantitative Data Summary

The following tables summarize key performance indicators for LaCoO_3 catalysts synthesized by different methods, as reported in the literature.

Table 1: Influence of Synthesis Method on Physical Properties and Catalytic Activity of LaCoO_3 .

Synthesis Method	Calcination Temp. (°C)	BET Surface Area (m ² /g)	Crystallite Size (nm)	T ₅₀ for CO Oxidation (°C)	Reference
Co-precipitation	800	5-15	30-50	~250-300	[5]
Citrate Method	700-800	4-7	25-40	~420	[1] [2]
Reactive Grinding	Room Temp.	15-25	10-20	Lower than citrate method	[1]
Mechanochemical	600	20-30	15-25	Not specified	[3]

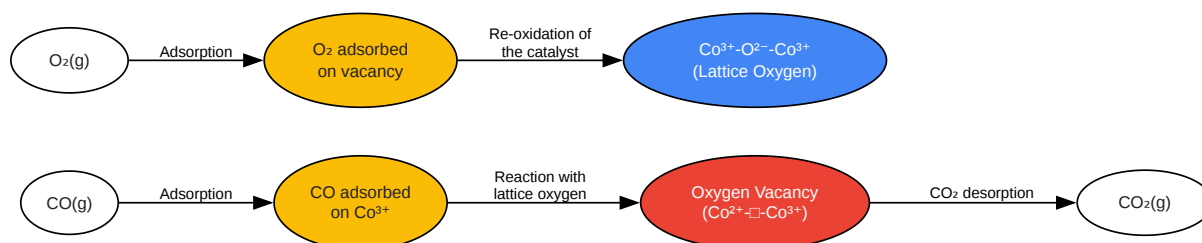
Table 2: CO Conversion over La-Co-O Catalysts.

Catalyst	T ₅₀ (°C)	T ₉₀ (°C)	Reaction Conditions	Reference
LaFeO ₃	~340	>450	2% CO, 20% O ₂ in He	[5]
LaFe _{0.95} Co _{0.05} O ₃	~298	~375	2% CO, 20% O ₂ in He	[5]
LaCoO ₃ (citrate)	420	>500	Automotive exhaust sim.	[2]
LaCoO ₃ (reactive grinding)	Not specified	492 (86% conv.)	Not specified	[1]
2%La-Co ₃ O ₄	<100	~120	1% CO, 20% O ₂ in N ₂	[6]

Reaction Mechanism and Influencing Factors

The catalytic oxidation of CO over LaCoO₃ is generally accepted to follow a Mars-van Krevelen mechanism.

Simplified CO Oxidation Reaction Pathway:



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Caption: Mars-van Krevelen mechanism for CO oxidation.

Key Steps:

- **CO Adsorption:** CO molecules from the gas phase adsorb onto the active Co^{3+} sites on the catalyst surface.[5]
- **Surface Reaction:** The adsorbed CO reacts with the lattice oxygen of the LaCoO_3 , leading to the formation of CO_2 and an oxygen vacancy. This step involves the reduction of Co^{3+} to Co^{2+} .
- **CO_2 Desorption:** The formed CO_2 molecule desorbs from the surface.
- **Catalyst Re-oxidation:** The oxygen vacancy is filled by the dissociative adsorption of gaseous O_2 , re-oxidizing Co^{2+} back to Co^{3+} and completing the catalytic cycle.

Factors Influencing Catalytic Activity:

- **Co^{3+} Content:** A higher concentration of Co^{3+} on the surface is believed to be beneficial for CO adsorption and, consequently, for the overall reaction rate.[7]
- **Oxygen Vacancies:** The presence of oxygen vacancies facilitates the adsorption and activation of molecular oxygen.[5]
- **Reducibility:** Enhanced redox properties, meaning the ease with which Co^{3+} can be reduced to Co^{2+} and re-oxidized, are crucial for the Mars-van Krevelen mechanism.
- **Doping/Substitution:** The partial substitution of La or Co with other elements (e.g., Sr, Cu) can modify the electronic structure, create more oxygen vacancies, and improve the catalytic performance.[2] Trace doping of La into Co_3O_4 has also been shown to significantly enhance CO oxidation activity and water resistance.[6][7]

Conclusion

Lanthanum cobalt oxide perovskites are effective and versatile catalysts for CO oxidation. Their performance is highly dependent on the synthesis method, which dictates the catalyst's physicochemical properties. The co-precipitation and sol-gel methods are common and reliable techniques for producing active LaCoO_3 catalysts. By carefully controlling the synthesis parameters and understanding the structure-activity relationships, it is possible to design highly efficient LaCoO_3 -based catalysts for various environmental applications.

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